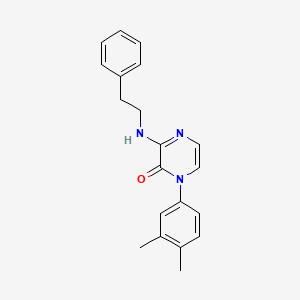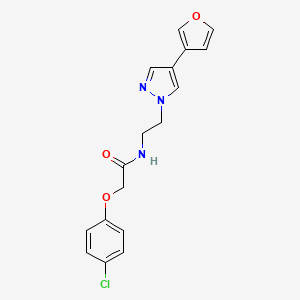![molecular formula C19H18FN5O3 B2671963 8-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 2034446-87-0](/img/structure/B2671963.png)
8-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C19H18FN5O3 and its molecular weight is 383.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 8-oxa-2-azaspiro[4.5]decane derivatives from commercially available reagents, showcasing a pathway for producing biologically active compounds, highlights the foundational work in creating complex molecules like 8-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane. These compounds serve as key intermediates for further chemical modifications and applications in medicinal chemistry and materials science (Ogurtsov & Rakitin, 2020).
Application in Organic Light Emitting Diodes (OLEDs)
Aromatic polyethers with oxadiazole units, related to the core structure of interest, have been synthesized and applied in OLED technology. These materials demonstrate high thermal stability and glass transition temperatures, indicating the potential of oxadiazole and spirocyclic compounds in enhancing the performance of electronic and photonic devices. Their application as efficient electron transport and injection layers in bilayer LEDs underscores the material's utility in advancing OLED technology (Brütting et al., 1997).
Nonlinear Optical Properties
8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a new organic material for nonlinear optical devices. Studies on its purification, single crystal growth, characterization, and optical properties, including successful second harmonic generation demonstrations, suggest its applicability in the development of nonlinear optical devices, particularly for frequency doublers in laser diodes. This exploration underlines the compound's relevance in photonics and optoelectronics (Kagawa et al., 1994).
Anticancer and Antidiabetic Potential
Research on derivatives of 1-thia-4-azaspiro[4.5]decane, exhibiting structures related to the compound of interest, has shown moderate to high anticancer activities against various human carcinoma cell lines. The synthesis and evaluation of these compounds indicate a promising direction for developing new therapeutic agents. Additionally, novel series of spirothiazolidines and spirothiazolopyridinone derivatives have been explored for their anticancer and antidiabetic activities, highlighting the compound's potential in medicinal chemistry for the treatment of chronic diseases (Flefel et al., 2017; Flefel et al., 2019).
Properties
IUPAC Name |
8-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3/c20-15-4-2-1-3-13(15)16-23-18(28-24-16)14-11-21-12-22-17(14)25-7-5-19(6-8-25)26-9-10-27-19/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFQJOOOJSSQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2671885.png)
![1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2671887.png)
![4-amino-N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-{4-[(E)-2-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diazen-1-yl]phenoxy}butanamide; trifluoroacetic acid](/img/structure/B2671888.png)

![1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2671894.png)
![4-benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2671897.png)

![6-hydroxy-N-(2-methylbenzo[d]thiazol-5-yl)pyrimidine-4-carboxamide](/img/structure/B2671899.png)
![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)

![[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2671902.png)

